5-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid
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Overview
Description
5-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that features a unique combination of an indene core and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 5-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dioxo-2,3-dihydro-1H-indene with a suitable pyrrole derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining the desired product quality .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.
Scientific Research Applications
5-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This interaction can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other derivatives of 1,3-dioxo-2,3-dihydro-1H-indene and pyrrole. These compounds share structural similarities but may differ in their biological activities and applications. For example:
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: This compound has similar structural features but different biological properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of 5-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17NO6 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C24H17NO6/c1-12-7-14(11-20-21(26)18-5-3-4-6-19(18)22(20)27)13(2)25(12)17-9-15(23(28)29)8-16(10-17)24(30)31/h3-11H,1-2H3,(H,28,29)(H,30,31) |
InChI Key |
SFTVDGWACDQODK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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